2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6) is a highly versatile, di-halogenated aromatic building block characterized by an electrophilic aldehyde group, an ortho-bromo handle, and a para-fluoro substituent [1]. In industrial and pharmaceutical procurement, this compound is primarily selected for its orthogonal reactivity profile: the aldehyde readily undergoes high-yielding condensations and olefinations, the ortho-bromine enables regioselective palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) and C-H annulations, and the para-fluorine fine-tunes the electronic environment while serving as a metabolic stability handle in active pharmaceutical ingredients (APIs) [2]. Its precise substitution pattern makes it an indispensable precursor for complex heterocycles, targeted protein degraders (PROTACs), and advanced kinase/chaperone inhibitors where generic benzaldehydes fail to provide the necessary synthetic handles or pharmacophore properties.
Substituting 2-bromo-4-fluorobenzaldehyde with simpler analogs like 4-fluorobenzaldehyde or 2-bromobenzaldehyde critically disrupts both synthetic workflows and final material performance. Replacing it with 4-fluorobenzaldehyde eliminates the ortho-bromo handle, completely preventing essential cross-coupling or annulation steps required to build rigid, multi-ring scaffolds such as indanones or PROTAC linkers[1]. Conversely, substituting with 2-bromobenzaldehyde removes the para-fluoro group, which not only decreases the electrophilicity of the aldehyde—leading to lower yields in Wittig and Reformatsky reactions—but also alters the lipophilicity and target-binding affinity of downstream APIs [2]. Furthermore, positional isomers like 2-bromo-6-fluorobenzaldehyde introduce severe steric hindrance adjacent to the reactive aldehyde, significantly depressing yields in transition-metal-catalyzed cyclizations [1]. Consequently, for precise synthetic routes, substitution of 59142-68-6 leads to process failure or unacceptable yield degradation.
The strongly electron-withdrawing para-fluoro group significantly enhances the electrophilicity of the aldehyde carbon compared to electron-donating or mono-halogenated analogs. In standardized Wittig reactions with phosphoranes, 2-bromo-4-fluorobenzaldehyde achieved near-quantitative conversions, outperforming both 2-bromo-4-methoxybenzaldehyde and 2-fluorobenzaldehyde [1].
| Evidence Dimension | Product yield in Wittig reaction with phosphorane |
| Target Compound Data | 97% yield (isolated as a white solid) |
| Comparator Or Baseline | 2-Bromo-4-methoxybenzaldehyde (83% yield) and 2-Fluorobenzaldehyde (90% yield) |
| Quantified Difference | +14% yield vs methoxy analog; +7% yield vs mono-fluoro analog |
| Conditions | Reaction with phosphorane in CH2Cl2 at room temperature (reductive electrocarboxylation precursor synthesis) |
The maximized aldehyde reactivity drives near-quantitative olefination, eliminating the need for complex downstream purification in bulk precursor synthesis.
In the synthesis of complex indanone derivatives via palladium-catalyzed C-H annulation with norbornenes, the positional placement of the fluorine atom is critical. 2-Bromo-4-fluorobenzaldehyde provides a superior steric profile compared to its 6-fluoro isomer, avoiding steric clash adjacent to the reactive aldehyde site and resulting in higher isolated yields [1].
| Evidence Dimension | Yield of indanone derivative via Pd-catalyzed C-H annulation |
| Target Compound Data | 62% yield |
| Comparator Or Baseline | 2-Bromo-6-fluorobenzaldehyde (57% yield) |
| Quantified Difference | +5% absolute yield improvement |
| Conditions | Palladium-catalyzed reaction with norbornenes under standard annulation conditions |
Placing the fluorine at the 4-position rather than the 6-position minimizes steric clash during transition metal-catalyzed C-H activation, improving throughput for complex polycyclic scaffolds.
During the synthesis of the HSP90 inhibitor NVP-HSP990, 2-bromo-4-fluorobenzaldehyde serves as a critical starting material for Ellman's sulfinamide chemistry. The specific electronic profile of the 2-bromo-4-fluoro substituted ring facilitates highly diastereoselective Reformatsky additions, directly yielding the desired chiral intermediate with exceptional purity [1].
| Evidence Dimension | Diastereomeric excess (de) of intermediate ester |
| Target Compound Data | 96:4 de (diastereomeric excess) |
| Comparator Or Baseline | Standard racemic baselines requiring downstream chiral HPLC resolution |
| Quantified Difference | Directly achieves 96:4 de, bypassing >50% yield loss associated with classical chiral resolution |
| Conditions | Condensation with (S)-(-)-tert-butanesulfinamide followed by Reformatsky reaction with zinc and ethyl bromoacetate |
High asymmetric induction in early-stage API synthesis drastically reduces step count and material waste, lowering overall procurement and manufacturing costs.
Highly suited for industrial Wittig and Horner-Wadsworth-Emmons olefinations, where the electron-withdrawing para-fluorine drives near-quantitative yields, streamlining the bulk production of functionalized styrenes and allyl esters without extensive chromatography [1].
Ideal for synthesizing indanones and other fused ring systems via palladium-catalyzed C-H annulation, where its specific substitution pattern balances electronic activation with minimal steric hindrance compared to 6-fluoro isomers [2].
Selected as a critical starting material for drugs like the HSP90 inhibitor NVP-HSP990, where the 2-bromo-4-fluorophenyl scaffold is essential for both target binding (pharmacophore) and early-stage diastereoselective Reformatsky reactions[3].
The ortho-bromo group allows for Suzuki cross-coupling with aryl boronic acids, while the aldehyde group remains available for reductive amination, making this compound an ideal bifunctional building block for assembling rigid PROTAC linkers (e.g., CURE-PROs)[4].
Irritant